molecular formula C19H19N3OS B2385433 N-(2,4-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide CAS No. 688335-32-2

N-(2,4-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide

Cat. No.: B2385433
CAS No.: 688335-32-2
M. Wt: 337.44
InChI Key: JBJMUURIEPTEDV-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide is a synthetic acetamide derivative featuring a 2,4-dimethylphenyl group attached to the acetamide nitrogen and a sulfanyl-linked 1-phenylimidazol-2-yl moiety. Acetamides are widely studied for their diverse applications, including antimicrobial, antifungal, and herbicidal activities, owing to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-8-9-17(15(2)12-14)21-18(23)13-24-19-20-10-11-22(19)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJMUURIEPTEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide is a synthetic compound with a unique chemical structure that combines an imidazole ring and a sulfanylacetamide moiety. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3OSC_{19}H_{19}N_{3}OS, with a molecular weight of approximately 337.4 g/mol. The structural features include:

  • Imidazole Ring : Common in many biologically active molecules, enhancing interaction with biological targets.
  • Sulfanyl Group : May improve solubility and bioavailability.
  • Dimethyl-substituted Phenyl Group : Provides hydrophobic characteristics which can influence biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : The presence of the imidazole and sulfanyl groups may contribute to the inhibition of bacterial growth.
  • Anticancer Properties : Studies have suggested that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesNotable Biological Activities
This compoundImidazole ring, sulfanyl groupAntimicrobial, anticancer
1H-Imidazo[4,5-b]pyridineImidazole fused with pyridineAnticancer properties
ThioacetamideAcetamide with a sulfur atomAntibacterial activity

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted on various imidazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
  • Anticancer Research : In vitro studies have shown that imidazole-based compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, a derivative with an imidazole core was found to inhibit the proliferation of breast cancer cells by inducing oxidative stress.
  • Quantitative Structure–Activity Relationship (QSAR) : Research has utilized QSAR models to predict the biological activity of compounds based on their structural features. These models suggest that modifications in the phenyl group or imidazole ring can significantly alter the compound's potency against specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)
  • Structure : Features a 2,6-dimethylphenyl group and a methoxy-oxazolidinyl substituent.
  • Application : Used as a fungicide (oomycete-specific) due to its inhibition of RNA polymerase .
  • The sulfanyl-imidazole moiety could introduce additional π-π stacking interactions absent in oxadixyl’s oxazolidinyl group.
b) N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (Mefluidide)
  • Structure : Contains a trifluoromethylsulfonyl (CF3SO2) group on the phenyl ring.
  • Application : Acts as a plant growth regulator by inhibiting cell division .

Heterocyclic Modifications and Crystallographic Behavior

a) 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structure : Dichlorophenyl and thiazolyl substituents.
  • Crystallography : Exhibits a 61.8° dihedral angle between aromatic planes, forming inversion dimers via N–H⋯N hydrogen bonds .
  • Comparison : The target compound’s imidazole ring (vs. thiazole) may alter hydrogen-bonding patterns and crystal packing. The sulfanyl linker could increase conformational flexibility compared to the rigid thiazole-acetamide bond.
b) 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Structure : Combines dichlorophenyl and pyrazolone groups.
  • Application : Demonstrated antibacterial activity in structural studies .
  • Comparison: The pyrazolone ring in this analog provides a keto-enol tautomerism, which is absent in the target compound’s imidazole system. This difference could influence solubility and bioavailability.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Functional Groups Primary Application
Target Compound C19H19N3OS 2,4-dimethylphenyl, 1-phenylimidazol-2-yl Sulfanyl, Acetamide (Inferred) Antimicrobial
Oxadixyl C15H20N2O3 2,6-dimethylphenyl, oxazolidinyl Methoxy, Acetamide Fungicide
Mefluidide C10H13F3N2O3S CF3SO2, 2,4-dimethylphenyl Trifluoromethylsulfonyl Plant growth regulator
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C11H8Cl2N2OS 3,4-dichlorophenyl, thiazolyl Acetamide, Thiazole Antimicrobial

Research Findings and Implications

  • Structural Flexibility : The sulfanyl linker in the target compound may enhance adaptability in binding to variable enzyme active sites compared to rigid analogs like oxadixyl .
  • Crystallographic Behavior: The absence of strong hydrogen-bonding motifs (e.g., pyrazolone’s keto-enol system) might result in less stable crystal lattices, impacting formulation stability .

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